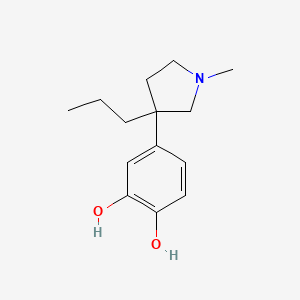
4-(1-Methyl-3-propyl-3-pyrrolidinyl)pyrocatechol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-methyl-3-propylpyrrolidin-3-yl)benzene-1,2-diol is a chemical compound that features a benzene ring substituted with a pyrrolidine ring and two hydroxyl groups. This compound is of interest due to its unique structure, which combines aromatic and heterocyclic elements, making it a potential candidate for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-3-propylpyrrolidin-3-yl)benzene-1,2-diol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1-methyl-3-propylamine and a dihalide.
Attachment to the Benzene Ring: The pyrrolidine ring is then attached to a benzene ring through a nucleophilic substitution reaction. This step often requires a catalyst and specific reaction conditions to ensure the correct orientation and attachment.
Introduction of Hydroxyl Groups: The final step involves the introduction of hydroxyl groups at the 1 and 2 positions of the benzene ring. This can be achieved through an electrophilic aromatic substitution reaction using reagents such as hydroxyl radicals or other suitable oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of 4-(1-methyl-3-propylpyrrolidin-3-yl)benzene-1,2-diol would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials. The process would also involve rigorous quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the aromatic ring or the pyrrolidine ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as halogens, nitro groups, or sulfonic acids can be used under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives with reduced aromaticity.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(1-methyl-3-propylpyrrolidin-3-yl)benzene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(1-methylpyrrolidin-3-yl)benzene-1,2-diol: Lacks the propyl group, leading to different steric and electronic properties.
4-(1-methyl-3-propylpyrrolidin-3-yl)benzene-1,3-diol: Hydroxyl groups are positioned differently, affecting its reactivity and interactions.
4-(1-methyl-3-propylpyrrolidin-3-yl)benzene-1,4-diol: Another positional isomer with distinct chemical and biological properties.
Uniqueness
4-(1-methyl-3-propylpyrrolidin-3-yl)benzene-1,2-diol is unique due to the specific positioning of its hydroxyl groups and the presence of the propyl group on the pyrrolidine ring. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
特性
CAS番号 |
1507-78-4 |
|---|---|
分子式 |
C14H21NO2 |
分子量 |
235.32 g/mol |
IUPAC名 |
4-(1-methyl-3-propylpyrrolidin-3-yl)benzene-1,2-diol |
InChI |
InChI=1S/C14H21NO2/c1-3-6-14(7-8-15(2)10-14)11-4-5-12(16)13(17)9-11/h4-5,9,16-17H,3,6-8,10H2,1-2H3 |
InChIキー |
UBGKRXUHHVICEH-UHFFFAOYSA-N |
正規SMILES |
CCCC1(CCN(C1)C)C2=CC(=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


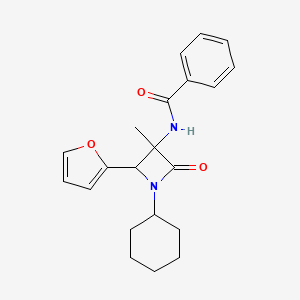
![Copper tris[tris(2-methylphenyl)phosphine]-](/img/structure/B12888394.png)

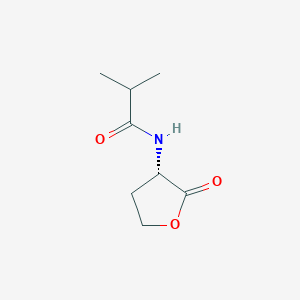


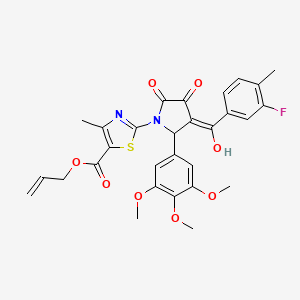
![4-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-phenyloxazol-5(4H)-one](/img/structure/B12888436.png)
![2-(2-Chloroethoxy)dibenzo[b,d]furan](/img/structure/B12888444.png)
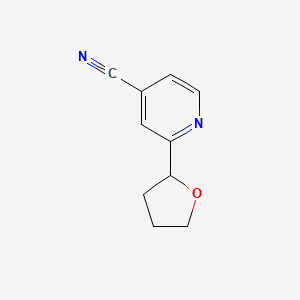
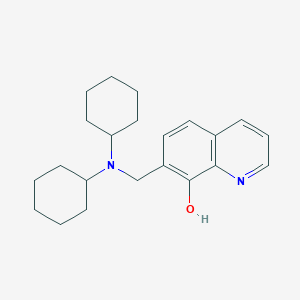
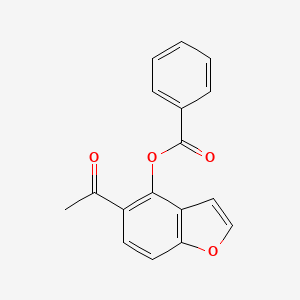
![N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]-7-chloroquinolin-4-amine](/img/structure/B12888450.png)
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-fluorobenzamide](/img/structure/B12888458.png)
